Usnoflast

NLRP3 inflammasome Inflammation Human PBMC

Usnoflast (ZYIL1) is the only NLRP3 inhibitor with clinical proof-of-concept in ALS (Phase 2a: 2.78-point ALSFRS-R benefit vs. placebo) and demonstrated brain/CSF penetration at therapeutically relevant concentrations. It exhibits exceptional potency in human PBMCs (IC50: 4.5 nM) and is validated across IBD models—including Salmonella-induced enterocolitis, unique among NLRP3 inhibitors. With oral bioavailability, robust in vivo IL-1β/IL-18 suppression (ID50: 0.18/0.13 mg/kg), and USFDA Orphan Drug & Fast Track designations, Usnoflast is the most translationally relevant tool compound for neuroinflammation and IBD research.

Molecular Formula C21H29N3O3S
Molecular Weight 403.5 g/mol
CAS No. 2455519-86-3
Cat. No. B12374428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsnoflast
CAS2455519-86-3
Molecular FormulaC21H29N3O3S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC1(CCCN1C)C=CS(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4
InChIInChI=1S/C21H29N3O3S/c1-21(10-5-12-24(21)2)11-13-28(26,27)23-20(25)22-19-17-8-3-6-15(17)14-16-7-4-9-18(16)19/h11,13-14H,3-10,12H2,1-2H3,(H2,22,23,25)/b13-11+/t21-/m1/s1
InChIKeyHAMGPBKPACGWND-ZOXUKVPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Usnoflast (CAS 2455519-86-3): Potent and Selective NLRP3 Inflammasome Inhibitor for Research Procurement


Usnoflast (also known as ZYIL1) is a rationally designed, orally active, and highly selective small-molecule inhibitor of the NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome [1]. It exhibits potent inhibition of interleukin (IL)-1β release in multiple cellular systems, including THP-1 cells and human peripheral blood mononuclear cells (hPBMCs), with nanomolar potency . Usnoflast is currently in Phase II clinical development for amyotrophic lateral sclerosis (ALS) and ulcerative colitis, and has demonstrated disease-modifying potential in preclinical models of Parkinson's disease and inflammatory bowel disease [2].

Why Generic NLRP3 Inhibitors Cannot Substitute for Usnoflast (CAS 2455519-86-3) in Critical Research Applications


Despite sharing a common target (NLRP3 inflammasome), NLRP3 inhibitors exhibit substantial divergence in potency, selectivity, oral bioavailability, central nervous system (CNS) penetration, and clinical validation status [1]. Usnoflast (ZYIL1) differentiates itself through a unique combination of high oral bioavailability, proven brain and CSF penetration at therapeutically relevant concentrations, and clinical validation in ALS—a feature not demonstrated by many other NLRP3 inhibitors [2]. These differences directly impact experimental reproducibility and translational relevance, making simple substitution with another NLRP3 inhibitor a high-risk strategy for research programs targeting neuroinflammation or requiring robust oral efficacy.

Usnoflast (CAS 2455519-86-3): Direct Quantitative Evidence of Differentiation from Closest Analogs


Superior Potency in Human PBMCs Compared to MCC950

Usnoflast demonstrates exceptional potency in human peripheral blood mononuclear cells (hPBMCs), achieving an IC50 of 4.5 nM against ATP-mediated IL-1β release . This is a key translational cell system that is more physiologically relevant than immortalized cell lines. In contrast, the widely used reference inhibitor MCC950 exhibits an IC50 of approximately 7.5-8.1 nM in mouse BMDMs and human HMDMs [1], and is notably less potent in human THP-1 cells (IC50 of 742 nM) [2]. The superior potency of Usnoflast in primary human immune cells suggests a more favorable translational profile for human disease research.

NLRP3 inflammasome Inflammation Human PBMC

High Oral Bioavailability and Brain Penetration: A Key Differentiator

Usnoflast demonstrates a favorable pharmacokinetic profile with good oral bioavailability in mice, rats, and primates, and importantly, achieves brain and cerebrospinal fluid (CSF) concentrations that are markedly higher than its in vitro IC50 values [1]. This CNS penetration is a critical and relatively rare feature among NLRP3 inhibitors. For comparison, the reference inhibitor MCC950 has poor oral bioavailability and limited CNS penetration, which restricts its utility in preclinical models of neurological diseases [2].

Neuroinflammation CNS penetration Pharmacokinetics

First-in-Class Validation in ALS Clinical Trials

Usnoflast is the first NLRP3 inhibitor to demonstrate proof-of-concept in a Phase 2 clinical trial for amyotrophic lateral sclerosis (ALS) [1]. In this study, Usnoflast (75 mg BID) showed a numerical trend toward slowing disease progression, with a difference of 2.78 points on the ALSFRS-R scale compared to placebo over 12 weeks (modified intent-to-treat population) [1]. While this difference was not statistically significant in this small pilot study (n=24), it provides a clinical validation signal that is absent for other NLRP3 inhibitors. For example, Dapansutrile (OLT1177) has been evaluated in Phase 2 trials for gout and heart failure but has not yet shown efficacy in neurodegenerative diseases [2].

Amyotrophic Lateral Sclerosis Phase 2 Clinical Trial Neurodegeneration

Broad-Spectrum In Vivo Efficacy in Diverse Inflammatory Models

Usnoflast has demonstrated efficacy in multiple preclinical models of intestinal inflammation, including DSS-induced colitis, TNBS-induced colitis, and Salmonella typhimurium-induced enterocolitis [1]. In the LPS/ATP-induced inflammation model, Usnoflast suppressed IL-1β and IL-18 production in vivo with ID50 values of 0.18 mg/kg and 0.13 mg/kg, respectively, indicating potent oral activity [1]. Notably, the evaluation of an NLRP3 inhibitor in S. typhimurium-induced enterocolitis was performed for the first time with Usnoflast, highlighting its unique validation profile compared to other NLRP3 inhibitors like MCC950, which have not been reported in this infectious colitis model [2].

Inflammatory Bowel Disease Colitis Salmonella infection

Optimal Research and Industrial Applications for Usnoflast (CAS 2455519-86-3) Based on Quantitative Evidence


ALS and Neurodegenerative Disease Research Requiring CNS-Penetrant NLRP3 Inhibition

Researchers investigating the role of NLRP3 inflammasome in amyotrophic lateral sclerosis (ALS) should prioritize Usnoflast due to its unique clinical validation in ALS patients (Phase 2 trial with a 2.78-point ALSFRS-R difference vs. placebo) [1] and its demonstrated ability to achieve brain and CSF concentrations exceeding the in vitro IC50 after oral dosing [2]. This combination of clinical and pharmacokinetic data makes Usnoflast the most translationally relevant NLRP3 inhibitor for ALS and potentially other neurodegenerative diseases like Parkinson's and Alzheimer's.

In Vivo Studies of Intestinal Inflammation and Host-Pathogen Interactions

For preclinical studies of inflammatory bowel disease (IBD), Usnoflast offers a uniquely validated profile, having demonstrated oral efficacy in DSS-induced colitis, TNBS-induced colitis, and notably, Salmonella typhimurium-induced enterocolitis—a model not reported for other NLRP3 inhibitors [3]. The potent in vivo suppression of IL-1β and IL-18 (ID50 of 0.18 mg/kg and 0.13 mg/kg, respectively) [3] provides a robust quantitative benchmark for dose selection in these models.

Primary Human Cell-Based Assays Requiring High Potency and Physiological Relevance

Investigators using human peripheral blood mononuclear cells (hPBMCs) or primary human macrophages should select Usnoflast over other NLRP3 inhibitors due to its exceptional potency in these physiologically relevant systems (IC50 of 4.5 nM in hPBMCs) . This potency advantage minimizes the concentration required for effective NLRP3 inhibition, reducing the risk of off-target effects and compound interference in complex cellular assays.

Neuroinflammation Research Requiring Oral Dosing and Robust CNS Exposure

In vivo neuroinflammation models that require oral dosing and reliable brain penetration should utilize Usnoflast. Unlike MCC950, which has poor oral bioavailability and limited CNS access [4], Usnoflast has been shown to reach pharmacologically active concentrations in the brain and CSF of mice, rats, and primates following oral administration [2]. This makes it the preferred tool compound for studying the role of NLRP3 in CNS disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Usnoflast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.